Lipophilicity (logP) Differentiation of the 4,6-Dimethyl Substitution Pattern Among Isomers
The 4,6-dimethylbenzothiazole scaffold in CAS 361469-55-8 contributes to a higher calculated logP compared to a C23H21N3O3S2 isomer bearing a different core connectivity. In ZINC predictions, the target compound (ZINC000001151995) exhibits a logP of 4.328, whereas an alternative isomer (ZINC000003492435) shows a logP of 4.173 [1]. This 0.155 log unit increase reflects the enhanced lipophilicity imparted by the specific arrangement of methyl groups, which can influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 4.328 |
| Comparator Or Baseline | ZINC000003492435 (C23H21N3O3S2 isomer): logP = 4.173 |
| Quantified Difference | ΔlogP = +0.155 (3.7% relative increase) |
| Conditions | Calculated logP; ZINC database computational model. |
Why This Matters
A 0.155 logP difference can alter predicted membrane permeability and non-specific binding, making the exact isomer critical for reproducible physicochemical profiling or structure-permeability relationship studies.
- [1] ZINC Database. Substance pages for ZINC000001151995 (logP 4.328) and ZINC000003492435 (logP 4.173). View Source
